![molecular formula C17H14N2OS B2795334 N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide CAS No. 381184-91-4](/img/structure/B2795334.png)
N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide
Overview
Description
N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is a chemical compound belonging to the thiazole derivatives family. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-ylmethylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in a suitable solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reagents and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzamides or thiazoles.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use as an analgesic, anti-inflammatory, and antitumor agent.
Industry: Applied in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory responses, microbial growth, or cancer cell proliferation. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is unique due to its specific structural features and biological activities. Similar compounds include:
Thiazole derivatives: Other thiazole-based compounds with varying substituents and biological activities.
Benzamide derivatives: Compounds containing the benzamide moiety with different functional groups.
These compounds share similarities in their core structures but differ in their substituents and resulting biological activities.
Properties
IUPAC Name |
N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(14-9-5-2-6-10-14)18-11-16-19-15(12-21-16)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRCEIBOXIEVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
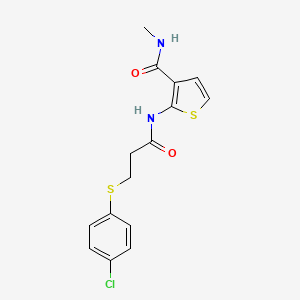

![2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate](/img/structure/B2795256.png)
![6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1,3-benzothiazole](/img/structure/B2795257.png)


![(5R,8S)-N-(4-chlorobenzyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2795261.png)

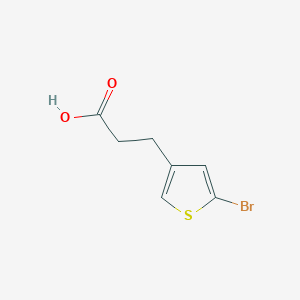
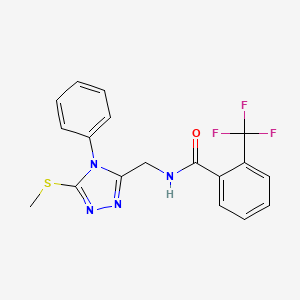
![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2795269.png)
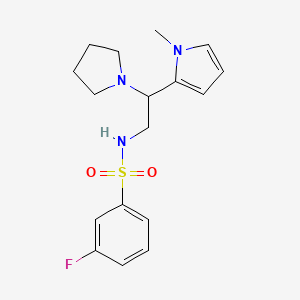
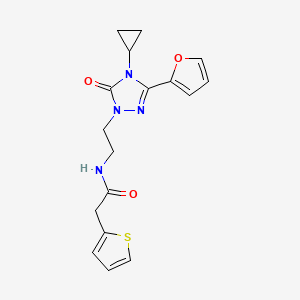
![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2795274.png)
